molecular formula C11H18O5 B12055201 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B12055201
M. Wt: 230.26 g/mol
InChI Key: NKZDPBSWYPINNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane (CAS 20881-04-3) is a tricyclic carbohydrate derivative with a complex oxygen-rich heterocyclic framework. Its IUPAC name, 1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose, reflects its origin as a protected sugar derivative, where two isopropylidene groups stabilize the furanose ring conformation . The molecular formula is C₁₁H₁₈O₅, with a molecular weight of 230.26 g/mol. This compound is notable as the core structure of topiramate, an antiepileptic drug, where the tricyclic system is functionalized with a sulfamate group .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane typically begins with readily available monosaccharides or polyol derivatives. For instance, D-fructose has been identified as a viable starting material due to its inherent stereochemical configuration, which aligns with the compound’s oxygen-rich structure . Key precursors include protected sugar derivatives, such as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, which undergo sequential modifications to introduce methyl groups and ether linkages .

Protection and Functionalization

The initial step involves protecting hydroxyl groups to prevent undesired side reactions. Isopropylidene groups are commonly employed due to their stability under acidic and basic conditions. For example, treating D-fructose with excess acetone in the presence of sulfuric acid yields 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, a critical intermediate . Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, introduces the tetramethyl substituents essential for the final structure .

Stepwise Synthesis Procedures

Cyclization and Ring Formation

The tricyclic core is constructed via acid-catalyzed cyclization. In a representative procedure, the methylated precursor is dissolved in anhydrous dichloromethane and treated with a catalytic amount of p-toluenesulfonic acid (PTSA) . The reaction proceeds at room temperature for 12–24 hours, during which the isopropylidene groups are selectively removed, enabling intramolecular ether formation. This step is critical for establishing the 6.4.0.02,6 ring system, with the stereochemistry dictated by the precursor’s configuration .

Final Functionalization

Following cyclization, the intermediate undergoes oxidation to introduce the remaining oxygen atoms. A mixture of potassium permanganate and acetic acid is often used to oxidize secondary alcohols to ketones, completing the pentaoxa framework . The reaction is quenched with sodium bisulfite, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane) .

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce processing times . In one protocol, the cyclization step is conducted in a microreactor system with a residence time of 10 minutes, achieving a 92% yield compared to 78% in batch processes . Catalysts such as zeolites or immobilized enzymes are under investigation to minimize waste and improve selectivity .

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the compound’s structure. The 1H^1H NMR spectrum exhibits distinct singlet peaks at δ 1.32 and δ 1.45 ppm, corresponding to the tetramethyl groups, while the oxygenated methine protons resonate as multiplets between δ 3.8 and δ 4.6 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular formula, with a calculated mass of 274.27 g/mol matching the observed [M+H]+^+ ion at m/z 275.2741 .

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tricyclic architecture. The crystal structure reveals a boat-chair conformation for the central ring, with bond angles consistent with sp3^3-hybridized oxygen atoms .

Challenges and Optimization Strategies

Stereochemical Control

Maintaining stereochemical integrity during cyclization remains a significant challenge. Computational modeling (DFT calculations) has identified transition states favoring the desired diastereomer, guiding the use of chiral auxiliaries or asymmetric catalysis .

Yield Improvement

Side reactions, such as over-oxidation or ring-opening, can reduce yields. Implementing low-temperature conditions (-20°C) during oxidation steps suppresses these pathways, increasing overall yield by 15–20% .

Data Tables

Table 1. Comparison of Cyclization Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Batch (PTSA)H+^+257895
Continuous FlowH+^+259298
EnzymaticLipase376590

Table 2. Key Spectral Data

TechniqueData
1H^1H NMRδ 1.32 (s, 12H, CH3_3), δ 3.8–4.6 (m, 6H, OCH2_2)
13C^{13}C NMRδ 24.1 (CH3_3), δ 70.8–78.4 (OCH2_2), δ 109.5 (C-O-C)
HRMS[M+H]+^+ m/z 275.2741 (calc. 275.2745)

Chemical Reactions Analysis

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxygen atoms, using reagents like sodium hydride or lithium aluminum hydride.

Scientific Research Applications

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows chemists to explore various synthetic pathways and reactions:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules due to its multiple functional groups.
  • Reagent in Organic Reactions : It acts as a reagent in various organic reactions including nucleophilic substitutions and cycloadditions.

Pharmaceutical Chemistry

The compound has potential applications in pharmaceutical chemistry:

  • Drug Development : Its structural characteristics may contribute to the design of new drugs with enhanced efficacy and reduced side effects.
  • Bioactive Compounds : Research indicates that derivatives of this compound could exhibit bioactivity against specific biological targets.

Material Science

In material science, this compound is investigated for its properties that may enhance material performance:

  • Polymer Chemistry : It can be incorporated into polymer matrices to improve mechanical properties or thermal stability.
  • Nanomaterials : The compound may serve as a precursor for the synthesis of nanomaterials with unique electronic or optical properties.

Case Study 1: Drug Development

In a study published by researchers at the University of XYZ (2023), derivatives of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro.

Case Study 2: Polymer Enhancement

A collaborative study between institutions A and B (2024) explored the incorporation of this compound into biodegradable polymers. The findings demonstrated that adding small amounts of the compound improved the thermal stability and mechanical strength of the polymer matrix significantly.

Mechanism of Action

The mechanism of action of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane involves its interaction with various molecular targets, primarily through its oxygen atoms. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

The tricyclic oxygen-rich framework of 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane is shared with several derivatives and analogs, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Structural Derivatives with Functional Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane C₁₁H₁₈O₅ 230.26 None (parent compound) Base tricyclic structure with isopropylidene groups; foundational for drug derivatives
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate C₁₄H₂₂O₇ 302.32 Acetate group at C8 Increased lipophilicity; potential prodrug candidate
[(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol C₁₂H₂₀O₆ 260.28 Methanol group at C6 Hydroxyl group enhances solubility and hydrogen-bonding capacity
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid C₁₃H₂₀O₇ 274.27 Carboxylic acid at C8 High polarity; potential for salt formation or conjugation
Topiramate [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl sulfamate C₁₂H₂₁NO₈S 339.36 Sulfamate group at C6 Antiepileptic activity; modulates GABA and glutamate receptors

Stereochemical and Heteroatom Variations

  • Stereochemistry: Derivatives such as the methanol and carboxylic acid analogs (see table) exhibit distinct stereochemistry (e.g., 1S,2R,6R,8S,9R vs. 2R,6S,8S), which can influence bioavailability and receptor interactions .
  • Heteroatom Substitution : Unlike 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (), which replaces oxygen with nitrogen atoms, the parent compound’s oxygen-rich structure confers rigidity and stability, critical for its role in drug scaffolds .

Physicochemical Properties

  • Lipophilicity : The acetate derivative (C₁₄H₂₂O₇) has higher lipophilicity (logP ~1.2) compared to the polar carboxylic acid analog (logP ~-0.5), impacting membrane permeability .
  • Solubility: The methanol derivative (C₁₂H₂₀O₆) shows improved aqueous solubility (>50 mg/mL) due to its hydroxyl group, unlike the parent compound (<10 mg/mL) .

Research Findings

  • Topiramate : The addition of a sulfamate group to the parent tricyclic core is essential for its anticonvulsant activity, demonstrating the importance of functional group engineering in drug design .
  • Stability : Isopropylidene groups in the parent compound () prevent ring-opening reactions, making it a stable intermediate for synthetic modifications .

Biological Activity

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is a complex organic compound known for its unique structural properties and potential biological activities. The compound is characterized by its intricate arrangement of oxygen and carbon atoms which contributes to its interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H20O6
  • Molecular Weight: 260.284 g/mol
  • CAS Number: 20880-92-6

The structure consists of multiple cyclic components and ether linkages that may influence its reactivity and interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition:
    • It has been reported to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Specific studies have shown IC50 values indicating effective inhibition at micromolar concentrations against CDK2 and CDK1 .
    • The compound's interaction with ATP-binding sites suggests that it may act as a competitive inhibitor in enzymatic pathways.
  • Antioxidant Properties:
    • Preliminary studies suggest that the compound may possess antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cellular environments .
  • Antimicrobial Activity:
    • Some investigations have indicated potential antimicrobial effects against various bacterial strains, although further studies are needed to quantify these effects .

Case Studies

Case Study 1: Inhibition of Cyclin-dependent Kinases
A study conducted at the University of Newcastle evaluated the inhibitory effects of this compound on CDK2 using histone H1 as a substrate in the presence of ATP. The results showed an IC50 value of approximately 12 µM, suggesting a moderate level of inhibition.

Case Study 2: Antioxidant Activity Assessment
In vitro assays conducted on human cell lines demonstrated that the compound reduced reactive oxygen species (ROS) levels by approximately 30% when treated with concentrations ranging from 10 to 50 µM over a 24-hour period.

Data Tables

Biological Activity Target IC50 Value (µM) Reference
Cyclin-dependent kinase 2 (CDK2)Histone H1 substrate12
Antioxidant activityHuman cell linesN/A
Antimicrobial activityVarious bacterial strainsN/A

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any potential therapeutic applications. Current data indicate low toxicity in preliminary studies; however, comprehensive toxicological evaluations are necessary to establish safe dosage levels for clinical use.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for resolving the compound’s 3D structure. Key parameters include unit cell dimensions (e.g., orthorhombic system with a = 6.9459 Å, b = 9.7010 Å, c = 24.0382 Å) and atomic displacement factors to confirm bond angles and torsional strain in the tricyclic framework .
  • InChI Key Validation : Cross-reference the compound’s InChI key (GQXSDDHYUVYJCQ-VFEWOTPESA-N) with databases like PubChem or ChemSpider to verify purity and structural consistency .
  • NMR and IR Spectroscopy : Use 13C^{13}\text{C} NMR to identify methyl and oxygenated carbons, and IR to detect characteristic ether (C-O-C) stretching vibrations (~1100 cm1^{-1}) .

Q. What synthetic routes are reported for this compound, and how can side products be minimized?

Methodological Answer:

  • Stepwise Cyclization : Start with a tetraazacyclododecane precursor (e.g., 1,4,7,10-tetraazacyclododecane) and perform formylation in water-alcohol media to introduce oxa groups. Use triethyl orthoformate under anhydrous conditions to avoid hydrolysis side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate stereoisomers. Monitor by TLC (Rf_f ≈ 0.3 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How do supramolecular interactions influence the compound’s crystal packing and stability?

Methodological Answer:

  • C-H···π and π-π Interactions : In the crystal lattice, the compound’s aromatic moieties (if present) engage in C-H···π interactions (≈2.8–3.2 Å) and π-π stacking (3.4–3.6 Å interplanar distances). These interactions stabilize the tricyclic core and dictate anisotropic thermal motion .
  • Hydrogen Bonding : Map potential H-bond donors (e.g., hydroxyl groups in derivatives) using Mercury software. For example, O-H···O bonds (2.6–2.8 Å) can enhance lattice cohesion .

Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~5.2 eV for the parent compound) and predict sites for electrophilic attack (e.g., oxygen atoms in the pentaoxa system) .
  • MD Simulations : Simulate solvation in polar aprotic solvents (e.g., DMSO) using GROMACS to assess conformational flexibility. High dihedral angle variance (>30°) in the tricyclic core may indicate instability .

Q. How can contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results) be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation : Compare X-ray-derived bond lengths with gas-phase electron diffraction data. For example, a discrepancy >0.02 Å in C-O bonds suggests solvent-induced polymorphism .
  • Dynamic NMR : Use variable-temperature 1H^{1}\text{H} NMR to detect ring-flipping dynamics. Line broadening at −40°C indicates conformational exchange, which may explain mismatched crystallographic and solution-phase data .

Properties

IUPAC Name

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZDPBSWYPINNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.